Lenalidomide-acetamido-O-PEG3-OH

PROTAC cereblon IKZF1 degradation

Researchers requiring rapid PROTAC library construction often face multi-step linker chemistry that delays screening. Lenalidomide-acetamido-O-PEG3-OH eliminates this bottleneck as a pre-functionalized CRBN E3 ligase ligand-linker conjugate. - Direct ester conjugation to carboxylic acid-bearing target ligands via DCC/EDC chemistry, enabling 50-200-member library generation. - Lenalidomide scaffold (IKZF1 DC50 = 90 nM) reduces neosubstrate-driven background cytotoxicity vs. pomalidomide-based alternatives. - Superior kinetic solubility (461 μM) ensures reliable assay performance at ≥10 μM without aggregation artifacts.

Molecular Formula C21H27N3O8
Molecular Weight 449.5 g/mol
Cat. No. B14780337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide-acetamido-O-PEG3-OH
Molecular FormulaC21H27N3O8
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCO
InChIInChI=1S/C21H27N3O8/c25-6-7-30-8-9-31-10-11-32-13-19(27)22-16-3-1-2-14-15(16)12-24(21(14)29)17-4-5-18(26)23-20(17)28/h1-3,17,25H,4-13H2,(H,22,27)(H,23,26,28)
InChIKeyNHOMULPYZVLOMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of Lenalidomide-acetamido-O-PEG3-OH


Lenalidomide-acetamido-O-PEG3-OH (synonym: Lenalidomide-4'-acetamido-O-PEG3-OH; molecular formula C21H27N3O8; molecular weight 449.46 g/mol; purity ≥95% by HPLC) belongs to the class of cereblon (CRBN) E3 ligase ligand–linker conjugates designed as modular building blocks for proteolysis-targeting chimera (PROTAC) synthesis . The compound integrates a lenalidomide-derived CRBN-recruiting warhead, an acetamido spacer at the solvent-exposed 4'-position of the isoindolinone ring, and a monodisperse triethylene glycol (PEG3) linker terminating in a primary hydroxyl group [1]. As a second-generation immunomodulatory imide drug (IMiD)-based degrader building block, it serves as a pre-functionalized intermediate that enables direct conjugation to target-protein ligands without requiring additional linker-chemistry steps, distinguishing it from parent lenalidomide and from pomalidomide- or thalidomide-based alternatives [2].

Why Lenalidomide-acetamido-O-PEG3-OH Is Irreplaceable


Cereblon ligand–linker conjugates are not interchangeable commodities: the identity of the IMiD warhead, the exit-vector position on the heterocyclic scaffold, the PEG spacer length, and the terminal functional group each independently and combinatorially dictate ternary complex geometry, ubiquitination efficiency, and degradation potency . Substituting a pomalidomide core for lenalidomide alters CRBN-binding affinity and neosubstrate degradation selectivity (IKZF1 DC50 = 90 nM for lenalidomide vs 26.7 nM for pomalidomide), while repositioning the linker from the 4'- to the C5-exit vector reorients the pendant target ligand relative to the CRBN surface, potentially abolishing ternary complex formation entirely [1][2]. Even exchanging the terminal hydroxyl for an amine or azide redirects downstream conjugation chemistry, constraining compatible target-warhead libraries. Consequently, selecting a specific conjugate such as Lenalidomide-acetamido-O-PEG3-OH is a deliberate architectural choice, not a generic procurement decision.

Differentiation Evidence for Lenalidomide-acetamido-O-PEG3-OH


IKZF1 Degradation Potency & Selectivity

In a HiBiT cellular degradation assay, lenalidomide induces IKZF1 degradation with a DC50 of 90 ± 15.2 nM, whereas pomalidomide achieves a more potent DC50 of 26.7 ± 3.8 nM, representing a 3.4-fold difference in degradation efficiency [1]. This differential neosubstrate engagement is critical for PROTAC design: the less potent lenalidomide warhead reduces the risk of unintended IKZF1/Aiolos depletion—a known source of hematological toxicity—when the degrader is intended to selectively eliminate a non-IKZF target protein. By contrast, pomalidomide-based conjugates drive stronger basal neosubstrate degradation, which may confound target-specific phenotypic readouts. The lenalidomide scaffold therefore offers a wider therapeutic window for PROTACs where CRBN-mediated neosubstrate sparing is desirable [2].

PROTAC cereblon IKZF1 degradation neosubstrate selectivity DC50

Exit-Vector Geometry and Ternary Complex Formation

Crystal structures of the CRBN–DDB1–lenalidomide complex (PDB: 4TZ4 and 5FQD) establish that the glutarimide moiety occupies a hydrophobic tritryptophan cage within CRBN, while the isoindolinone ring—bearing the 4'-position—is solvent-exposed and structurally permissive for linker attachment [1]. The 4'-acetamido-O-PEG3-OH conjugate exploits this validated trajectory, positioning the PEG3 linker away from the CRBN surface without steric interference. In contrast, C5-substituted lenalidomide conjugates (e.g., Sigma-Aldrich C5 Lenalidomide-PEG3-NH2 hydrochloride) employ an alternative exit vector that reorients the pendant target ligand by approximately 2–4 Å relative to the CRBN-binding interface. Because productive ternary complex formation is exquisitely sensitive to linker geometry—even single-atom alterations in linker composition can disrupt cooperative CRBN–PROTAC–target protein assembly—the 4'- and C5-exit vectors are non-interchangeable and must be screened in parallel .

exit vector 4'-position C5-position ternary complex PROTAC geometry

Terminal Hydroxyl Conjugation Chemistry

Lenalidomide-acetamido-O-PEG3-OH presents a terminal primary hydroxyl group (SMILES: OCCOCCOCCOCC(=O)NC1=C2CN(C3CCC(=O)NC3=O)C(=O)C2=CC=C1) that is reactive toward carboxylic acids via carbodiimide-mediated esterification (DCC/EDC coupling) . This contrasts with three commonly procured alternatives: (i) Lenalidomide 4'-PEG3-amine (MW 507.41 as dihydrochloride, CAS 2624336-87-2), which requires amide-bond formation with carboxylic acid-bearing target ligands; (ii) Lenalidomide 4'-PEG3-azide (MW 460.49, CAS 2399455-51-5), which mandates copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-modified warheads; and (iii) Pomalidomide-PEG3-OH (MW 405.40, CAS 2140807-36-7), which provides identical hydroxyl reactivity but on a pomalidomide scaffold with distinct CRBN pharmacology . The hydroxyl terminus allows direct conjugation to carboxylate-containing target ligands without pre-activation steps required for amine coupling, and avoids the copper-toxicity concerns associated with azide-based click chemistry in cellular assays .

terminal hydroxyl esterification conjugation chemistry building block PROTAC synthesis

Kinetic Solubility and Aggregation Resistance

Comparative physicochemical profiling by Kong et al. (2021) demonstrates that lenalidomide possesses a kinetic solubility of 461 ± 47 μM (at pH 7.4), which is 5.9-fold higher than pomalidomide at 78 ± 17 μM [1]. This solubility advantage is attributed to the isoindolinone ring system of lenalidomide, which disrupts π-conjugation relative to the fully conjugated phthalimide of pomalidomide, resulting in lower crystallinity and reduced aggregation propensity [2]. The PEG3 linker further enhances aqueous compatibility of the conjugate. In a PROTAC screening context, where compounds are typically dispensed from DMSO stocks into aqueous assay buffers, the higher intrinsic solubility of the lenalidomide scaffold translates to a lower risk of false-negative results arising from colloidal aggregation at screening concentrations between 1–30 μM—a concentration range commonly employed in cellular degradation assays [3].

kinetic solubility aggregation physicochemical properties lenalidomide pomalidomide

PEG3 Linker Length and Ternary Complex Efficiency

The triethylene glycol (PEG3) spacer in Lenalidomide-acetamido-O-PEG3-OH spans approximately 13.5 Å in its extended conformation, occupying an intermediate position within the commonly employed PROTAC linker range of ~10–25 Å [1]. This length is empirically favored across multiple degrader campaigns: systematic linker structure–activity relationship (SAR) studies have demonstrated that PEG3 linkers frequently yield optimal degradation DC50 values compared to both shorter (PEG1–PEG2, ~5–10 Å) and longer (PEG4–PEG6, ~17–27 Å) alternatives, which can respectively under-recruit or excessively separate the E3 ligase and target protein, compromising ubiquitination efficiency [2]. While the optimal linker length is ultimately target-dependent, the PEG3 spacer represents the most broadly productive starting point for primary PROTAC library screening, with the terminal hydroxyl of this conjugate enabling straightforward esterification to directly access diverse target-warhead chemotypes without altering linker composition [3].

PEG3 linker linker length ternary complex conformational entropy PROTAC optimization

Applications of Lenalidomide-acetamido-O-PEG3-OH


PROTAC Library Construction for Degradation Screening

Lenalidomide-acetamido-O-PEG3-OH serves as a pre-functionalized E3 ligase ligand–linker conjugate that can be directly coupled to carboxylic acid-bearing target-protein ligands via DCC/EDC-mediated esterification, enabling rapid generation of 50–200-member PROTAC libraries for initial degradation screening. The lenalidomide scaffold's attenuated IKZF1 degradation (DC50 = 90 nM) reduces neosubstrate-driven background cytotoxicity that would otherwise confound target-specific hit identification, while the PEG3 linker provides an intermediate spatial separation compatible with diverse target-protein topologies [1][2].

Exit-Vector-Dependent Ternary Complex Optimization

When co-crystal structures or computational docking indicate that the target protein's reactive residue is oriented toward the solvent-exposed isoindolinone face of CRBN-bound lenalidomide, the 4'-acetamido-O-PEG3-OH conjugate provides the geometrically matched exit trajectory. Parallel screening against C5-substituted lenalidomide conjugates (alternative exit vector) enables systematic mapping of ternary complex geometry requirements, with the 4'-exit construct serving as the structurally validated reference point based on CRBN–lenalidomide co-crystal data [3].

Hydroxyl-Selective Conjugation for Carboxylate-Rich Warheads

For target-protein ligands that present a free carboxylic acid but lack amine or alkyne functionality (e.g., certain peptide mimetics, fragment-derived inhibitors, or natural product-based warheads), the terminal hydroxyl of Lenalidomide-acetamido-O-PEG3-OH enables direct ester conjugation without requiring additional functional-group interconversion. This orthogonal reactivity complements amine-terminated (amide coupling) and azide-terminated (CuAAC) building blocks, expanding the scope of PROTAC-accessible chemical space .

Aggregation-Resistant Degrader Design for Cellular Assays

In degrader screening campaigns where compounds must be tested at concentrations ≥10 μM in aqueous buffer, the superior kinetic solubility of the lenalidomide scaffold (461 μM vs 78 μM for pomalidomide) reduces the risk of colloidal aggregation that produces false-negative degradation readouts. This physicochemical advantage is particularly relevant for targets requiring high degrader concentrations due to poor cell permeability or high protein expression levels [1].

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